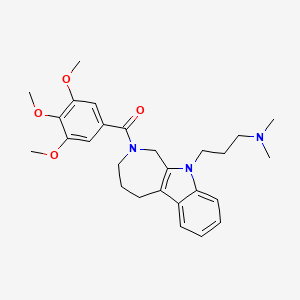

Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-

Description

This compound features a polycyclic azepinoindole core fused with a seven-membered azepine ring and a substituted propanamine side chain. The 3,4,5-trimethoxybenzoyl group at position 2 introduces significant steric bulk and electron-donating methoxy substituents, which may influence its pharmacokinetic properties and receptor binding. The dimethylamine moiety enhances solubility, while the tetrahydroazepine ring likely contributes to conformational flexibility, a critical factor in ligand-receptor interactions.

Properties

CAS No. |

84298-42-0 |

|---|---|

Molecular Formula |

C27H35N3O4 |

Molecular Weight |

465.6 g/mol |

IUPAC Name |

[10-[3-(dimethylamino)propyl]-1,3,4,5-tetrahydroazepino[3,4-b]indol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C27H35N3O4/c1-28(2)13-9-15-30-22-12-7-6-10-20(22)21-11-8-14-29(18-23(21)30)27(31)19-16-24(32-3)26(34-5)25(17-19)33-4/h6-7,10,12,16-17H,8-9,11,13-15,18H2,1-5H3 |

InChI Key |

FSCLEPOFVGESAA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C41 |

Origin of Product |

United States |

Preparation Methods

Cycloaddition-Based Synthesis of Azepino[3,4-b]indole Core

A key strategy for constructing the azepino[3,4-b]indole scaffold involves cycloaddition reactions, particularly aza-[4 + 3] cycloadditions, which efficiently form the seven-membered azepine ring fused to the indole nucleus.

One-step Four-Component Reaction : A recent method demonstrates the synthesis of azepino[3,4-b]indoles via a one-step reaction involving an amino acid, an indole, and an aniline under cooperative aza-[4 + 3] cycloaddition conditions. This approach relies on the self-sorting integration of two kinetically unstable intermediates—an indol-3-yl cation and an N-arylimine—to form the azepino ring system in a highly efficient manner, yielding diverse derivatives with pharmaceutical relevance.

Mechanistic Insights : The reaction proceeds through a concerted cycloaddition mechanism, where the indole nucleophile attacks an activated intermediate, leading to the formation of the azepino ring. Computational studies indicate that the endo transition state is kinetically favored due to lower activation energy and steric factors, resulting in high diastereoselectivity.

Nucleophilic Ring-Opening and Substitution for Side Chain Installation

The propanamine side chain, particularly with N,N-dimethyl substitution, can be introduced via nucleophilic substitution reactions on suitable cyclic precursors.

Lewis Acid-Catalyzed SN2-Type Ring Opening : A practical synthetic route involves the ring opening of azetidine derivatives by nucleophilic aromatic compounds such as 1,3,5-trimethoxybenzene in the presence of Lewis acid catalysts like Cu(OTf)2. This method yields 3,3-diarylpropylamine derivatives with high regioselectivity and good yields (up to 95%). The reaction proceeds via nucleophilic attack at the benzylic position of the azetidine ring, followed by ring opening and formation of the propanamine moiety.

General Procedure : The azetidine substrate is reacted with the nucleophile in dichloromethane at room temperature under nitrogen atmosphere, catalyzed by 5 mol% Cu(OTf)2. After completion, the reaction mixture is quenched, extracted, and purified by column chromatography to isolate the desired propanamine derivative.

The introduction of the 3,4,5-trimethoxybenzoyl group onto the propanamine side chain is typically achieved through acylation reactions.

Acylation with Trimethoxybenzoyl Chloride : The N,N-dimethylated propanamine intermediate can be acylated using 3,4,5-trimethoxybenzoyl chloride under standard amide coupling conditions, often employing bases such as triethylamine in dichloromethane. This step installs the aromatic acyl group, completing the substitution pattern of the target molecule.

Additional Functional Group Manipulations : Prior to acylation, the amine may be protected or modified to ensure selectivity. Post-acylation, purification and characterization confirm the structure and purity of the final compound.

Multi-Step Synthetic Routes from Indan and Related Precursors

Some synthetic routes to related polycyclic indole derivatives involve multi-step sequences starting from simpler bicyclic compounds such as 5-aminoindan.

Sequence of Reactions : These include acetylation, nitration, hydrolysis, cyclization, diazotization, and coupling reactions to build the tricyclic core. Subsequent functionalization steps introduce the amine and acyl groups. For example, nitration followed by cyanamide treatment and cyclization can yield amine intermediates, which are then diazotized and coupled to form complex fused ring systems.

Reagents and Conditions : Typical reagents include MsCl (methanesulfonyl chloride), morpholine, trifluoroperacetic acid, and various acids and bases for hydrolysis and cyclization. Catalytic hydrogenation and oxidation steps are also employed to adjust oxidation states and ring saturation.

Summary Table of Preparation Methods

Research Findings and Considerations

The one-step aza-[4 + 3] cycloaddition method offers a highly efficient and versatile route to azepino[3,4-b]indoles, minimizing the number of synthetic steps and enabling structural diversity.

Lewis acid-catalyzed nucleophilic ring opening provides a regioselective and high-yielding approach to install the propanamine side chain with N,N-dimethyl substitution, crucial for biological activity tuning.

Multi-step synthetic routes, while more laborious, allow for precise control over substitution patterns and ring system modifications, useful for analog development and structure-activity relationship studies.

Computational and mechanistic studies support the observed stereoselectivity and regioselectivity in cycloaddition and ring-opening steps, guiding optimization of reaction conditions.

Chemical Reactions Analysis

Reaction Mechanism

The proposed mechanism involves the self-sorting integration of two kinetically unstable intermediates: an indol-3-yl cation and an N-arylimine. These intermediates undergo a cooperative aza-[4 + 3] cycloaddition to form the azepino[3,4-b]indole scaffold. This approach simplifies the synthesis process by avoiding the need for multiple steps and preinstallation of functional groups.

Chemical Reactions of Azepino[3,4-b]indoles

While specific chemical reactions for the compound "Azepino[3,4-b]indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-" are not detailed in the available literature, general reactions involving similar azepinoindole structures can provide insights. These compounds often participate in reactions typical of indoles and aza-heterocycles, such as alkylation, acylation, and substitution reactions.

Alkylation and Acylation Reactions

Azepinoindoles can undergo alkylation and acylation reactions at the nitrogen atom or at positions on the indole ring. For example, the nitrogen atom can be alkylated with alkyl halides in the presence of a base, while acylation can be achieved using acid chlorides or anhydrides.

Comparison with Other Azepinoindoles

Other azepinoindole derivatives, such as azepino[4,5-b]indoles, have been synthesized through different methods, including direct C–H functionalization of tryptamine derivatives . This approach highlights the versatility of azepinoindole synthesis and the potential for developing new methodologies tailored to specific structural requirements.

Data Tables

Given the lack of specific data on the compound "Azepino[3,4-b]indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-", we can provide a general overview of the types of reactions that azepinoindoles might undergo:

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halide, base | N-Alkylated azepinoindole |

| Acylation | Acid chloride/anhydride | N-Acylated azepinoindole |

| Substitution | Nucleophile, leaving group | Substituted azepinoindole |

Scientific Research Applications

Synthesis of Azepino(3,4-b)indole Derivatives

The synthesis of azepino(3,4-b)indoles typically involves multi-step processes. Recent advancements have introduced more efficient synthetic routes:

- One-Step Synthesis : A cooperative aza-[4 + 3] cycloaddition method has been developed that allows for the synthesis of azepino[3,4-b]indoles from readily available starting materials such as amino acids and indoles. This method enhances the efficiency and diversity of the resulting compounds .

- Heteroaryl-Fused Systems : Another synthetic approach focuses on creating heteroaryl-fused indole ring systems. These systems have shown promising inhibitory activities against hepatitis C virus non-structural 5B polymerase .

Table 1: Comparison of Synthesis Methods

| Method | Description | Advantages |

|---|---|---|

| One-Step Aza-[4 + 3] Cycloaddition | Uses simple starting materials for diverse azepino[3,4-b]indoles | High efficiency and diversity |

| Multi-Step Synthesis | Traditional methods involving multiple reaction steps | Established protocols |

Antiviral Properties

Azepino(3,4-b)indoles have been studied for their antiviral properties, particularly against the hepatitis C virus (HCV). The compound's ability to inhibit HCV NS5B polymerase suggests its potential as a therapeutic agent in treating HCV infections .

Neuropharmacological Effects

Research indicates that compounds within the azepinoindole class may exhibit neuropharmacological effects. Their structural similarity to known psychoactive substances positions them as candidates for further investigation into their effects on neurological disorders.

Anticancer Activity

Preliminary studies have shown that azepino(3,4-b)indole derivatives may possess anticancer properties. The mechanisms behind these effects are still under investigation, but they may involve the modulation of key signaling pathways in cancer cells.

Table 2: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of azepino(3,4-b)indole derivatives against HCV, several compounds were tested for their ability to inhibit NS5B polymerase. Results indicated that specific structural modifications enhanced inhibitory activity, paving the way for new antiviral drug development.

Case Study 2: Neuropharmacological Investigation

A recent investigation into the neuropharmacological effects of azepino(3,4-b)indole derivatives revealed promising results in animal models. The compounds demonstrated anxiolytic and antidepressant-like effects, suggesting their potential use in treating anxiety and depression.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group might enhance its binding affinity, while the azepinoindole core could modulate its activity. Pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azepino[5,4,3-cd]indoles

- Structural Differences: The target compound has a [3,4-b] indole fusion, whereas azepino[5,4,3-cd]indoles feature a distinct [5,4,3-cd] ring junction.

- Synthesis: Azepino[5,4,3-cd]indoles are synthesized via a four-component coupling reaction involving benzoyl derivatives, pyrrole-5-amine, and aromatic amines, yielding up to 46% efficiency under optimized catalytic conditions .

Pyrazolo[3,4-b]pyridines

- Core Structure : Pyrazolo[3,4-b]pyridines contain a bicyclic pyrazole-pyridine system, contrasting with the azepine-indole fusion of the target compound. This results in reduced ring strain and different electronic properties.

- Functionalization: Like the target compound, pyrazolo[3,4-b]pyridines tolerate diverse substituents, including aryl and heteroaryl groups.

- Applications: Pyrazolo[3,4-b]pyridines are explored as kinase inhibitors, whereas azepinoindoles with propanamine chains may prioritize CNS applications due to their structural resemblance to neurotransmitter analogs .

Triazolo[3,4-b]thiadiazoles

- Heterocyclic System: These compounds feature a triazole-thiadiazole dual heterocycle, which is smaller and more rigid than the azepinoindole core. The rigidity may enhance selectivity for enzymes like DNA ligase or methionyl-tRNA synthetase .

Pyrrolo[3,4-b]pyrrole and Pyrrolo[3,4-b]pyridine Derivatives

- Structural Similarities : These compounds share fused bicyclic systems but lack the indole moiety and propanamine chain. Substituents like methyl or hydroxyethyl groups (e.g., in patent EP 2023/39) highlight the importance of alkyl/aryl modifications in tuning solubility and target engagement .

- Therapeutic Potential: Pyrrolo derivatives are often optimized for kinase inhibition or antimicrobial activity, diverging from the azepinoindole’s likely neurological applications .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Conformational Flexibility: The tetrahydroazepine ring allows dynamic interactions with G-protein-coupled receptors (GPCRs), a trait shared with azepino[5,4,3-cd]indoles but absent in rigid triazolo-thiadiazoles .

- Synthetic Challenges : While pyrazolo[3,4-b]pyridines and triazolo-thiadiazoles achieve high yields via POCl3-catalyzed reactions , the target compound’s synthesis may require specialized catalysts to manage steric hindrance from the benzoyl-propanamine chain.

Biological Activity

Azepino(3,4-b)indole derivatives represent a class of compounds with significant pharmaceutical potential due to their diverse biological activities. The specific compound Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)- has garnered interest for its potential therapeutic applications. This article explores the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a complex structure that includes:

- An azepine ring system

- A tetrahydro-indole moiety

- A dimethyl-propanamine side chain

- A trimethoxybenzoyl group

This structural diversity suggests a multifaceted interaction profile with biological targets.

Anticancer Properties

Research has indicated that azepinoindole derivatives can exhibit anticancer properties. For example:

- Mechanism of Action : Some azepinoindoles have been shown to inhibit cancer cell proliferation by inducing apoptosis through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways.

- Case Studies : A study demonstrated that specific azepinoindole derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 50 µM depending on the derivative and cell line tested .

Neuropsychiatric Effects

The influence of azepinoindoles on neuropsychiatric disorders has also been explored:

- Receptor Interaction : Certain derivatives have shown affinity for serotonin receptors (5HT2A and 5HT2C), which are critical in mood regulation. For instance, a compound similar in structure was found to be a partial agonist at the 5HT2C receptor with a selectivity ratio favoring this receptor over others .

- Animal Studies : In vivo studies using rodent models indicated that these compounds could reduce anxiety-like behaviors and improve depressive symptoms .

Anti-inflammatory Activity

The anti-inflammatory potential of azepinoindoles is notable:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This was evidenced in studies where azepinoindoles reduced the expression of inflammatory markers in macrophages .

- Clinical Relevance : The ability to modulate inflammation suggests potential applications in treating autoimmune diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of azepino(3,4-b)indoles typically involves multi-step reactions. Recent advancements have introduced one-pot synthesis methods that enhance efficiency and yield:

- Synthesis Route : A cooperative aza-[4 + 3] cycloaddition method has been developed for the efficient synthesis of these compounds from readily available precursors .

Structure-Activity Relationship

Understanding the SAR is crucial for optimizing biological activity:

- Functional Groups : The presence of methoxy groups on the benzoyl moiety significantly enhances binding affinity to target receptors. Variations in side chains also affect the pharmacokinetic properties of these compounds .

Data Summary Table

Q & A

Q. What synthetic strategies are most effective for constructing the azepino[3,4-b]indole core of this compound?

The azepino[3,4-b]indole scaffold can be synthesized via multicomponent reactions (MCRs) or cycloaddition pathways. A four-component reaction system using indole derivatives, aryl amines, and amino acids under NHI catalysis enables one-step assembly of the core structure with moderate to good yields (29–46%) . Key intermediates include indole-3-cation and N-aryl amines, which undergo cooperative aza-[4 + 3] cycloaddition to form the seven-membered azepine ring. Solvent optimization (e.g., toluene/acetonitrile mixtures) and catalyst screening (e.g., trifluoroacetic acid) are critical for regioselectivity and yield improvement .

Q. How can researchers confirm the structural identity of this compound after synthesis?

A combination of analytical techniques is required:

- NMR Spectroscopy : and NMR can identify proton environments (e.g., dimethylamine protons at δ 2.2–2.5 ppm) and carbonyl signals from the trimethoxybenzoyl group (δ ~170 ppm) .

- Elemental Analysis : Validate molecular formula consistency (e.g., CHN for the core structure) .

- X-ray Crystallography : Resolve stereochemistry and confirm ring conformations, as demonstrated for analogous phenothiazine derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Mandatory precautions include:

- Engineering Controls : Use fume hoods for weighing and reactions.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Decontamination : Wash skin with soap/water for 15 minutes upon contact; flush eyes with saline solution .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction pathways in azepinoindole synthesis?

Electron-donating groups (e.g., methoxy on the benzoyl moiety) stabilize reactive intermediates like indole-3-cations, promoting cycloaddition. Conversely, electron-withdrawing groups (e.g., nitro) divert pathways toward byproducts such as pyrazolo[3,4-b]pyridines. Kinetic studies using substituent-varied benzoyl derivatives revealed a 20% yield drop for nitro-substituted analogs compared to methoxy .

Q. What mechanistic insights explain contradictions in reported yields for multicomponent syntheses?

Discrepancies arise from competing reaction pathways. For example:

- Catalyst Selection : NHI enhances imine formation but may promote side reactions with sterically hindered amines.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor zwitterionic intermediates but reduce cycloaddition efficiency.

- Additive Interference : Pre-formed aryl imines can undergo undesired exchange, lowering yields (e.g., 29% yield for dual-aryl product 4ah vs. 46% for simpler substrates) .

Q. How can researchers optimize reaction conditions to mitigate toxicity risks while maintaining efficiency?

- Alternative Catalysts : Replace polyphosphoric acid (corrosive) with deactivated alumina or mild acids (e.g., trifluoroacetic acid) for Beckmann rearrangements .

- Solvent Substitution : Use 2-propanol instead of dimethylformamide (DMF) to reduce exposure to reprotoxic agents while achieving comparable yields (69% for thiadiazole derivatives) .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity as a 5-HT1_11 agonist or PARP inhibitor?

- Radioligand Binding Assays : Measure affinity for 5-HT receptors using [H]-8-OH-DPAT.

- PARP Inhibition : Quantify NAD depletion in cell lysates using colorimetric assays (e.g., 50% inhibition at 10 µM for lead analogs) .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) with IC determination via MTT assays .

Q. How can computational modeling aid in resolving structural ambiguities observed in NMR data?

- DFT Calculations : Predict chemical shifts for quaternary carbons (e.g., azepine bridgehead carbons) to validate assignments.

- Conformational Analysis : Molecular dynamics simulations (e.g., AMBER) can model ring puckering in the tetrahydroazepine moiety, resolving splitting patterns in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.